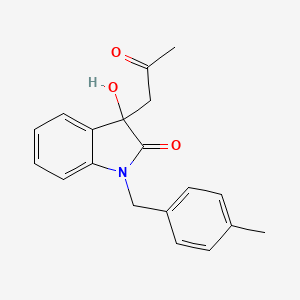

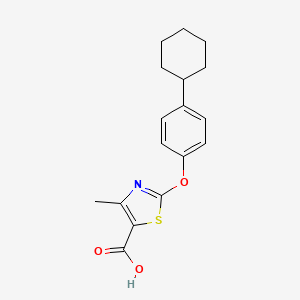

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of indolinone derivatives and is commonly referred to as HMJ-38.

Scientific Research Applications

Paraben Research and Environmental Impacts

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments Parabens, including those structurally related to "3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one," are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their presence in water sources and the environment raises concerns about their potential as weak endocrine disruptors. Research has focused on understanding the occurrence, fate, and behavior of parabens in aquatic environments. Studies show that, despite wastewater treatments, parabens persist in effluents and surface waters, reflecting continuous environmental inputs from consumer products. The environmental persistence of parabens and their potential transformation into more stable and possibly more toxic chlorinated by-products underscore the need for further studies on their environmental and health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Analytical Methods

Antioxidant Activity of Compounds The study of antioxidants, including compounds with functional similarities to "3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one," is crucial due to their potential in mitigating oxidative stress linked to various diseases. Research efforts aim to understand the mechanisms behind antioxidant activities and develop analytical methods for evaluating such properties. This includes exploring the efficacy of different assays for determining antioxidant capacity, providing a foundation for further research into compounds with antioxidant potential (Munteanu & Apetrei, 2021).

Indole Derivatives and Hepatic Protection

Roles of Indole-3-Carbinol and its Derivatives in Hepatic Protection Indole derivatives, structurally related to the compound of interest, have been studied for their protective effects against chronic liver diseases. Research highlights the complex mechanisms through which these compounds exert anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory effects. Such studies are pivotal in understanding the therapeutic potential of indole derivatives in managing liver-related disorders and conditions (Wang, Cheng, Liu, Wang, & Jiang, 2016).

Chromone Derivatives and Cellular Protection

Chromones as Radical Scavengers Chromones and their derivatives, sharing a benzopyranone core structure with the compound , are natural compounds with notable anti-inflammatory, antidiabetic, and anticancer activities. Their radical scavenging properties, which can mitigate cell impairment leading to various diseases, have been a significant focus of research. Understanding the structure-activity relationships of chromones helps in identifying potent antioxidants for therapeutic applications (Yadav, Parshad, Manchanda, & Sharma, 2014).

properties

IUPAC Name |

3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)12-20-17-6-4-3-5-16(17)19(23,18(20)22)11-14(2)21/h3-10,23H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVGQWWRAIHABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2864972.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B2864975.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)

![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)

![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)